molecular formula C10H5ClN2 B182689 alpha-Chlorobenzylidenemalononitrile CAS No. 18270-61-6

alpha-Chlorobenzylidenemalononitrile

Cat. No.: B182689
CAS No.: 18270-61-6
M. Wt: 188.61 g/mol
InChI Key: HGWXUOJXKLGEAF-UHFFFAOYSA-N
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Description

Alpha-Chlorobenzylidenemalononitrile: is a chemical compound with the molecular formula C10H5ClN2 and a molecular weight of 188.61 g/mol . It is commonly known for its use as a riot control agent, often referred to as tear gas. The compound is a white crystalline solid with a boiling point of 371.7°C at 760 mmHg .

Mechanism of Action

Target of Action

Alpha-Chlorobenzylidenemalononitrile, also known as CS gas, is a lachrymatory agent commonly used as a riot control agent It is known to cause a burning sensation and tearing of the eyes, irritation of the mucous membranes of the nose, mouth, and throat, resulting in profuse coughing, nasal mucus discharge, disorientation, and difficulty breathing .

Mode of Action

It is known that when exposed to this compound, it causes a burning sensation and tearing of the eyes to the extent that the subject cannot keep their eyes open . It also causes a burning irritation of the mucous membranes of the nose, mouth, and throat, resulting in profuse coughing, nasal mucus discharge, disorientation, and difficulty breathing .

Biochemical Pathways

It is known to cause a series of physiological responses, including tearing of the eyes and irritation of the mucous membranes, which suggests that it may affect various biochemical pathways related to these physiological responses .

Pharmacokinetics

It is known to be a volatile solvent and a solid compound at room temperature , suggesting that it may have unique ADME properties that contribute to its bioavailability and its effects on the body.

Result of Action

The result of the action of this compound is a series of physiological responses, including a burning sensation and tearing of the eyes, a burning irritation of the mucous membranes of the nose, mouth, and throat, profuse coughing, nasal mucus discharge, disorientation, and difficulty breathing . These effects can partially incapacitate the subject, which is why this compound is commonly used as a riot control agent .

Chemical Reactions Analysis

Types of Reactions: Alpha-Chlorobenzylidenemalononitrile primarily undergoes substitution reactions due to the presence of the chlorine atom and the nitrile groups. It can also participate in condensation reactions such as the Knoevenagel condensation .

Common Reagents and Conditions:

Major Products:

Properties

IUPAC Name

2-[chloro(phenyl)methylidene]propanedinitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5ClN2/c11-10(9(6-12)7-13)8-4-2-1-3-5-8/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGWXUOJXKLGEAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=C(C#N)C#N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60171321
Record name alpha-Chlorobenzylidenemalononitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60171321
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18270-61-6
Record name alpha-Chlorobenzylidenemalononitrile
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018270616
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name alpha-Chlorobenzylidenemalononitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60171321
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name α-Chlorobenzylidenemalononitrile
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